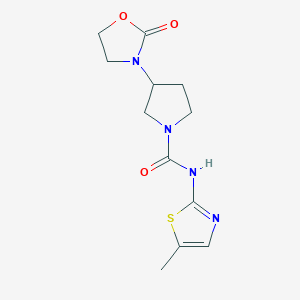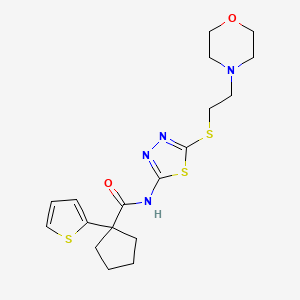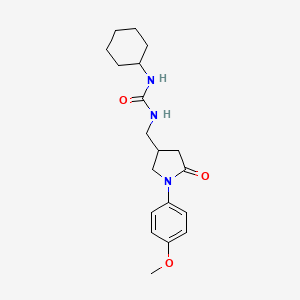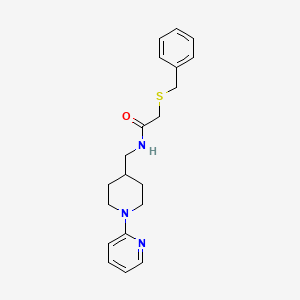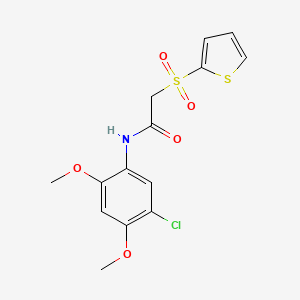
N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known as CD-437, is a synthetic retinoid compound that has been extensively studied for its potential use in cancer treatment. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to have numerous biological effects, including the ability to regulate cell growth and differentiation.
Scientific Research Applications
Synthesis and Structural Characterization
Research in the field of organic synthesis and structural analysis has led to the development of numerous derivatives related to N-(5-chloro-2,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, focusing on potential agricultural and pharmaceutical applications. For instance, derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized by X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008). Similarly, novel compounds with anti-inflammatory activity have been synthesized, demonstrating the versatility of related chemical structures in pharmaceutical applications (Sunder & Maleraju, 2013).
Potential Agricultural Applications
The development and characterization of N-derivatives of chlorophenoxyacetamide, including those with substitutions that potentially enhance pesticidal activity, illustrate the chemical's applicability in agriculture. Research by Olszewska, Tarasiuk, and Pikus (2011) on powder diffraction data of various N-derivatives highlights their potential utility as pesticides, offering a scientific basis for exploring related compounds in agricultural settings Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial and Antibacterial Activities
Studies on related chemical structures have also explored their antimicrobial and antibacterial properties. For example, N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Juddhawala, Parekh, & Rawal, 2011).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-11-7-12(21-2)10(6-9(11)15)16-13(17)8-23(18,19)14-4-3-5-22-14/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFCDUIZYLFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)C2=CC=CS2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)

![N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide](/img/structure/B2631597.png)
methanone](/img/structure/B2631600.png)
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)
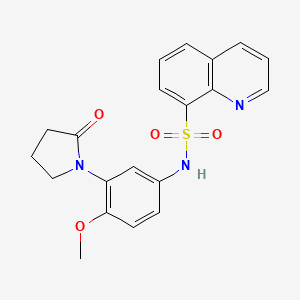
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)
